molecular formula C22H27N5O B5055171 N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide

N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide

Cat. No.: B5055171
M. Wt: 377.5 g/mol
InChI Key: VJULEYJXNRKMEJ-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been studied for its various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound also reduces the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for the study of specific biological processes and the development of targeted therapies. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide. One area of research is the development of more potent and selective derivatives of this compound for use in therapeutic applications. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in the treatment of viral infections such as COVID-19 is an area of ongoing research.

Synthesis Methods

The synthesis of N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide involves the reaction of 2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields the final product, which is then purified using column chromatography.

Scientific Research Applications

N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-26-11-13-27(14-12-26)16-21-24-19-15-18(9-10-20(19)25(21)2)23-22(28)17-7-5-4-6-8-17/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULEYJXNRKMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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